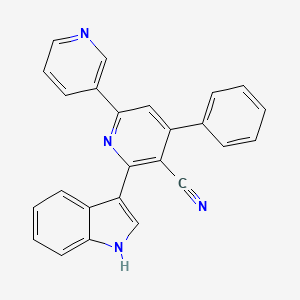
6-(1H-Indol-3-yl)-4-phenyl-2,3'-bipyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the bipyridine and carbonitrile groups through various organic reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and various substituted indole derivatives .
Scientific Research Applications
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring is known to interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it can bind to DNA and proteins, modulating their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is unique due to its complex structure, which combines the indole ring with bipyridine and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
1194024-92-4 |
|---|---|
Molecular Formula |
C25H16N4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-4-phenyl-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H16N4/c26-14-21-20(17-7-2-1-3-8-17)13-24(18-9-6-12-27-15-18)29-25(21)22-16-28-23-11-5-4-10-19(22)23/h1-13,15-16,28H |
InChI Key |
FFBZGKBRSWPBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CNC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















